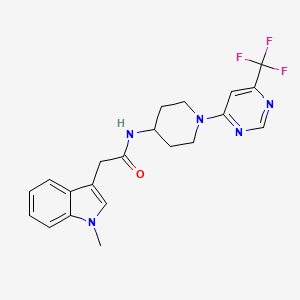
2-(1-methyl-1H-indol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22F3N5O and its molecular weight is 417.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Compound Formation
Research on similar compounds has explored their synthesis and chemical properties. For instance, studies have focused on the formation of polymeric coordination complexes and derivatives involving similar structural motifs, such as pyrimidine and piperidone derivatives, through reactions like three-component reactions of tautomeric amidines with ferrocenylmethylidene pentanedione in the presence of potassium carbonate in water-alcohol mediums (Klimova et al., 2013). These methodologies can be foundational for synthesizing compounds with potential therapeutic properties.
Pharmaceutical Applications
Compounds with structural similarities have been explored for various pharmaceutical applications, including as inhibitors for specific enzymes or as ligands for receptor studies. For example, the synthesis and biological evaluation of derivatives as histamine H3 receptor ligands have been reported, highlighting the potential of these molecules in modulating biological pathways relevant to diseases (Sadek et al., 2014). Such studies suggest avenues for developing new therapeutic agents based on the structural framework of the compound .
Antimicrobial and Antifungal Activities
Research into pyrimidinone and oxazinone derivatives, using starting materials that share functional groups with the compound of interest, has revealed significant antimicrobial and antifungal activities. These findings suggest the potential utility of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Metabolic Pathways
Studies on related antineoplastic tyrosine kinase inhibitors, such as flumatinib, have detailed the metabolic pathways in chronic myelogenous leukemia patients, identifying primary metabolites and suggesting mechanisms of action and potential side effects (Gong et al., 2010). These insights are valuable for understanding how similar compounds might be metabolized in the body and their potential implications for drug development.
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O/c1-28-12-14(16-4-2-3-5-17(16)28)10-20(30)27-15-6-8-29(9-7-15)19-11-18(21(22,23)24)25-13-26-19/h2-5,11-13,15H,6-10H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWVCPWZUYYODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


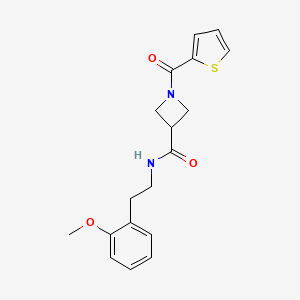


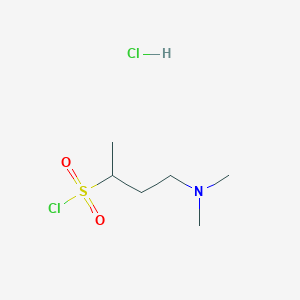

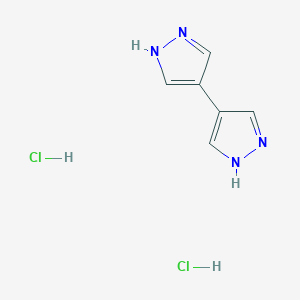
![4-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)
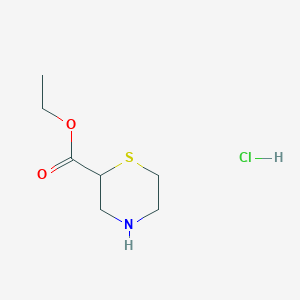

![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)

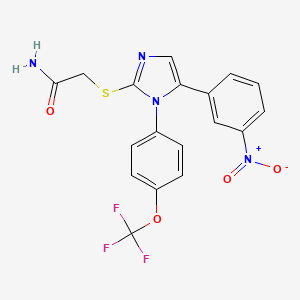
![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)